molecular formula C19H18N4O4 B2948110 Fmoc-L-Dbu(N3)-OH CAS No. 934502-72-4

Fmoc-L-Dbu(N3)-OH

Cat. No. B2948110
CAS RN: 934502-72-4
M. Wt: 366.377
InChI Key: PNIMZMLVZIUHAV-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Fmoc group is a common amino protecting group, usually existing in the form of FMOC-CL . One of the main advantages of the Fmoc protecting group is its extreme stability to acid, allowing the removal of Boc and benzyl protections in its presence . Another advantage of Fmoc is that it can be easily removed by simple amines without hydrolysis, releasing the protected amine as a free base .


Molecular Structure Analysis

The Fmoc group generally exists in the form of FMOC-CL . It is extremely stable to acid, which allows the removal of Boc and benzyl protections in its presence . It can be easily removed by simple amines without hydrolysis, releasing the protected amine as a free base .


Chemical Reactions Analysis

In general, Fmoc is stable to reduction, but in some cases, it can be removed with H2/Pd-C in AcOH and MeOH . The Fmoc protecting group can be used in combination with acid-labile protecting groups for liquid-phase and solid-phase peptide synthesis .


Physical And Chemical Properties Analysis

The Fmoc group is a common amino protecting group, usually existing in the form of FMOC-CL . It is extremely stable to acid, which allows the removal of Boc and benzyl protections in its presence .

Scientific Research Applications

1. Solid-Phase Synthesis Applications

Fmoc-L-Dbu(N3)-OH is widely used in solid-phase synthesis. A study by Newcomb et al. (1998) highlighted its use in measuring the loading of functional groups on solid supports, finding that DBU may be superior to piperidine for quantitative analysis by UV in this context (Newcomb et al., 1998). Similarly, Lehmann et al. (1989) described the efficient synthesis of oligoribonucleotides using Fmoc for 5'-hydroxyl protection, demonstrating its utility in nucleic acid synthesis (Lehmann et al., 1989).

2. Peptide Synthesis and Deprotection

In peptide chemistry, this compound plays a critical role. Sheppeck et al. (2000) developed a simple reagent system using catalytic DBU to facilitate solution-phase deprotection of Fmoc-protected amines, highlighting its efficiency and scalability (Sheppeck et al., 2000). Another study by Ralhan et al. (2015) reported an efficient Fmoc-deprotection solution containing piperazine and DBU for solid-phase peptide synthesis, emphasizing its speed and effectiveness (Ralhan et al., 2015).

3. Hydrogel and Nanoassembly Applications

This compound is also instrumental in the formation of hydrogels and nanoassemblies. Roy and Banerjee (2011) discussed its use in forming efficient, stable, and transparent hydrogels, which were then utilized to prepare and stabilize fluorescent silver nanoclusters (Roy & Banerjee, 2011). Schnaider et al. (2019) explored the antibacterial capabilities of nanoassemblies formed by Fmoc-functionalized amino acids, highlighting their potential in biomedical materials (Schnaider et al., 2019).

Mechanism of Action

The Fmoc group is a common amino protecting group, usually existing in the form of FMOC-CL . It can be easily removed by simple amines without hydrolysis, releasing the protected amine as a free base .

properties

IUPAC Name

(3S)-4-azido-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c20-23-21-10-12(9-18(24)25)22-19(26)27-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,22,26)(H,24,25)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIMZMLVZIUHAV-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.